molecular formula C17H14O2S B15186247 (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one CAS No. 130688-98-1

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one

Cat. No.: B15186247
CAS No.: 130688-98-1
M. Wt: 282.4 g/mol
InChI Key: QZWPVTSWDZTKJV-JLHYYAGUSA-N
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Description

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a methoxyphenyl group and a benzothiopyran core. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

130688-98-1

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]thiochromen-4-one

InChI

InChI=1S/C17H14O2S/c1-19-15-8-4-2-6-12(15)10-13-11-20-16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+

InChI Key

QZWPVTSWDZTKJV-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CSC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC=C1C=C2CSC3=CC=CC=C3C2=O

Origin of Product

United States

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